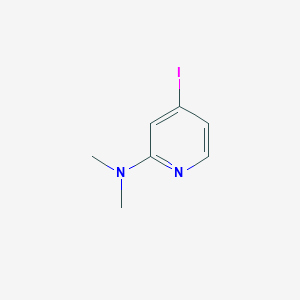

4-iodo-N,N-dimethylpyridin-2-amine

Description

4-Iodo-N,N-dimethylpyridin-2-amine is a halogenated pyridine derivative featuring an iodine atom at the 4-position of the pyridine ring and a dimethylamino group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Stille or Suzuki couplings) due to the reactivity of the iodine substituent . Its structure enables applications in medicinal chemistry, such as the development of amyloid imaging agents for Alzheimer’s disease and anti-tubercular derivatives . The dimethylamino group enhances solubility and modulates electronic properties, while the iodine atom provides a handle for further functionalization.

Properties

Molecular Formula |

C7H9IN2 |

|---|---|

Molecular Weight |

248.06 g/mol |

IUPAC Name |

4-iodo-N,N-dimethylpyridin-2-amine |

InChI |

InChI=1S/C7H9IN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3 |

InChI Key |

PGGRQYKTDQIDHJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)I |

Origin of Product |

United States |

Scientific Research Applications

4-Iodo-N,N-dimethylpyridin-2-amine is used in various scientific research applications, including:

Chemistry: It serves as a building block in organic synthesis, particularly in cross-coupling reactions.

Biology: It is used in the study of biological systems, such as enzyme inhibition and receptor binding assays.

Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-iodo-N,N-dimethylpyridin-2-amine exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. In receptor binding assays, it may interact with specific receptors, modulating their activity.

Molecular Targets and Pathways Involved:

Enzymes: Specific enzymes that are targeted by the compound.

Receptors: Specific receptors that are modulated by the compound.

Comparison with Similar Compounds

Positional Isomers of Iodo-Substituted Dimethylpyridinamines

Key Differences :

- Reactivity : The 4-iodo isomer is more sterically accessible for coupling reactions compared to the 5-iodo derivative, which may exhibit reduced reactivity due to electronic effects .

- Biological Activity : Anti-tubercular activity in 4-iodo derivatives (e.g., compound AB-17, MIC = 0.06 µg/mL) is attributed to the 4-iodo substituent’s synergy with methoxy groups .

Halogen-Substituted Analogs

Key Differences :

- Leaving Group Ability : Iodine (in 4-iodo) is a superior leaving group compared to bromine or chlorine, enhancing its utility in nucleophilic substitutions .

- Lipophilicity : Iodo derivatives exhibit higher lipophilicity (logP ~2.5) than bromo (logP ~1.8) or chloro (logP ~1.2) analogs, influencing bioavailability .

Alkyl Group Variations on the Amine

Key Differences :

Functionalized Derivatives with Additional Substituents

Biological Activity

4-Iodo-N,N-dimethylpyridin-2-amine is a compound of increasing interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms, and applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an iodine atom and two dimethylamino groups. The presence of iodine enhances its reactivity, while the dimethylamino groups contribute to its basicity and nucleophilicity, making it a valuable candidate for various biological applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes, potentially affecting metabolic pathways. Its mechanism involves binding to the active sites of enzymes, thereby preventing substrate interaction.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways critical for cellular responses. This modulation could have therapeutic implications in conditions such as cancer and inflammation.

The biological effects of this compound are largely attributed to its ability to bind to molecular targets:

- Enzymatic Interaction : The compound binds to the active site of enzymes, inhibiting their function. This interaction can be quantified by assessing the IC50 values (the concentration required to inhibit 50% of enzyme activity).

- Receptor Binding : It may also act as an antagonist or agonist at specific receptors, altering downstream signaling cascades. This is particularly relevant in pharmacological contexts where modulation of receptor activity can lead to therapeutic outcomes.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-N,N-dimethylpyridin-2-amine | Bromine substitution instead of iodine | Moderate enzyme inhibition |

| 4-Chloro-N,N-dimethylpyridin-2-amine | Chlorine substitution | Lower receptor affinity |

| 4-Fluoro-N,N-dimethylpyridin-2-amine | Fluorine substitution | Reduced cytotoxicity |

This table illustrates how variations in halogen substitutions can affect biological activity and interaction profiles.

Case Studies

Several studies have explored the biological implications of this compound:

- In Vitro Studies : A study assessed the compound's effect on cancer cell lines, revealing significant cytotoxic effects at concentrations above 10 µM. The mechanism was linked to apoptosis induction via caspase activation.

- Enzyme Inhibition Assays : Another investigation focused on its role as an inhibitor of acetylcholinesterase (AChE), a key enzyme in neurotransmission. Results indicated a competitive inhibition pattern with an IC50 value of approximately 25 µM.

- Receptor Binding Studies : Research involving receptor binding assays highlighted its interaction with serotonin receptors, suggesting potential applications in mood disorder treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.